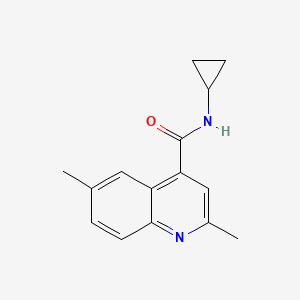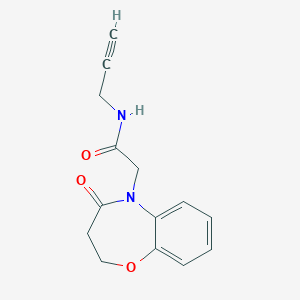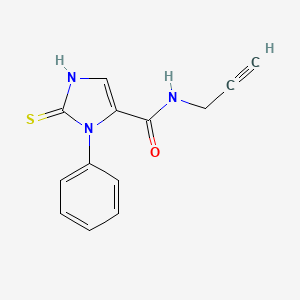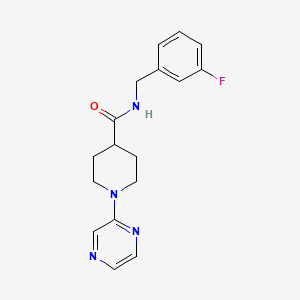![molecular formula C16H17ClN2O3S B7466097 N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide](/img/structure/B7466097.png)
N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer, autoimmune diseases, and inflammatory disorders. This molecule has shown promising results in preclinical studies, and it is currently in clinical trials for the treatment of lymphoma and other hematological malignancies.
Wirkmechanismus
N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells. By inhibiting BTK, N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide blocks the activation and proliferation of B cells, leading to a reduction in inflammation and the growth of cancer cells.
Biochemical and Physiological Effects:
N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide has been shown to have a favorable safety profile in preclinical studies, with no significant toxic effects observed at therapeutic doses. The molecule has also been shown to have good oral bioavailability, which makes it a suitable candidate for oral administration in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide in laboratory experiments include its high potency and selectivity for BTK, which allows for precise modulation of B cell signaling pathways. The limitations of using N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide include its complex synthesis process, which requires specialized expertise in organic chemistry, as well as its relatively high cost compared to other small molecule inhibitors.
Zukünftige Richtungen
There are several potential future directions for the development and application of N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide. One possible direction is the use of N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide in combination with other therapeutic agents, such as immune checkpoint inhibitors, to enhance the anti-tumor immune response. Another potential direction is the development of N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide as a treatment for autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulation of B cell signaling pathways. Finally, the use of N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide in other types of cancer, such as solid tumors, is also an area of active research.
Synthesemethoden
The synthesis of N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the preparation of an intermediate compound, which is then converted into N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide through a series of chemical reactions. The overall synthesis process is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to modulate the immune response in autoimmune disorders. The molecule has also been studied in vitro and in vivo for its pharmacokinetic and pharmacodynamic properties.
Eigenschaften
IUPAC Name |
N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c1-19(7-8-22-13-5-2-4-12(17)10-13)15(20)11-18-16(21)14-6-3-9-23-14/h2-6,9-10H,7-8,11H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFFHHPTFZXPDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC(=CC=C1)Cl)C(=O)CNC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(3-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[2-(piperidin-1-ylmethyl)phenyl]methyl]cyclopropanecarboxamide](/img/structure/B7466014.png)

![3-[[Cyclohexyl(methyl)amino]methyl]-6-ethoxy-1,3-benzothiazole-2-thione](/img/structure/B7466027.png)
![2,4-difluoro-N-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B7466035.png)
![3'-Ethylspiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7466039.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B7466042.png)
![[2-(3-bromoanilino)-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7466046.png)
![N-cyclohexyl-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetamide](/img/structure/B7466054.png)
![3-[(3-Methylquinoxalin-2-yl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7466061.png)
![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 3,5-ditert-butylbenzoate](/img/structure/B7466069.png)


![1-pyrazin-2-yl-N-[4-(pyrrolidin-1-ylmethyl)phenyl]piperidine-4-carboxamide](/img/structure/B7466109.png)
